molecular formula C9H13BrN2O2S B13261219 N-(2-Aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide

N-(2-Aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide

Cat. No.: B13261219
M. Wt: 293.18 g/mol
InChI Key: YBCSEEAJSGOFKI-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide (CAS 1604890-26-7) is a synthetic sulfonamide derivative of interest in medicinal chemistry and antibacterial research. The compound features a bromo-methyl substituted benzene sulfonamide group linked to an ethylamine chain, a structure common in agents designed to inhibit bacterial dihydropteroate synthetase . This mechanism disrupts folate synthesis, providing a basis for developing new antibacterial compounds . Structural analogs, particularly 5-bromo-N-alkylthiophene-2-sulfonamides, demonstrate potent activity against drug-resistant bacterial strains such as New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae (NDM-1-KP), with one study showing exceptional minimum inhibitory concentrations (MIC) of 0.39 μg/mL . This suggests potential research applications for this chemical scaffold in addressing antimicrobial resistance. Beyond antibacterial uses, the sulfonamide functional group is widely explored in central nervous system (CNS) drug discovery for targets like carbonic anhydrase and 5-HT receptors, indicating broad utility in pharmaceutical development . This product is provided For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H13BrN2O2S

Molecular Weight

293.18 g/mol

IUPAC Name

N-(2-aminoethyl)-2-bromo-5-methylbenzenesulfonamide

InChI

InChI=1S/C9H13BrN2O2S/c1-7-2-3-8(10)9(6-7)15(13,14)12-5-4-11/h2-3,6,12H,4-5,11H2,1H3

InChI Key

YBCSEEAJSGOFKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)S(=O)(=O)NCCN

Origin of Product

United States

Preparation Methods

Synthesis via Direct Sulfonylation

The most direct method involves reacting 2-bromo-5-methylbenzenesulfonyl chloride with 2-aminoethylamine under controlled conditions.

Procedure :

  • Dissolve 2-bromo-5-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
  • Add 2-aminoethylamine (1.2 eq) dropwise at 0°C, followed by triethylamine (2.0 eq) to neutralize HCl.
  • Stir for 4–6 hours at room temperature.
  • Quench with ice-cold water, extract with DCM, dry over MgSO₄, and concentrate.
  • Purify via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the product as a white solid.

Key Data :

Yield Reaction Time Solvent Base Citation
78% 6 hours DCM Et₃N

Advantages :

  • High regioselectivity due to pre-functionalized benzene ring.
  • Avoids harsh bromination conditions post-sulfonamide formation.

Reductive Amination Approach

This method introduces the aminoethyl group via reductive amination of a nitro intermediate.

Procedure :

  • Nitro Intermediate Synthesis :
    • React 2-bromo-5-methylbenzenesulfonyl chloride with 2-nitroethylamine in DCM/Et₃N.
    • Yield: 85% (similar to).
  • Reduction :
    • Use H₂/Pd-C or Fe/AcOH to reduce the nitro group to amine.
    • Stir for 3 hours at 50°C.

Key Data :

Step Reagent Yield Citation
Nitro formation 2-nitroethylamine 85%
Reduction Fe/AcOH 89%

Advantages :

  • Avoids handling volatile 2-aminoethylamine directly.
  • Compatible with scalable industrial processes.

Alkylation of Primary Sulfonamide

A two-step approach involving alkylation of a primary sulfonamide with 2-bromoethylamine.

Procedure :

  • Primary Sulfonamide Synthesis :
    • React 2-bromo-5-methylbenzenesulfonyl chloride with NH₃ to form the primary sulfonamide (yield: 91%).
  • Alkylation :
    • Mix primary sulfonamide (1.0 eq), 2-bromoethylamine (1.5 eq), and CaH₂ (2.0 eq) in DMF at 50°C for 6 hours.
    • Quench with ice-water, filter, and purify via column chromatography.

Key Data :

Step Conditions Yield Citation
Alkylation CaH₂/DMF, 50°C 68%

Challenges :

  • Competing over-alkylation reduces yield.
  • Requires rigorous exclusion of moisture.

Comparative Analysis of Methods

Method Yield Scalability Purification Complexity
Direct Sulfonylation 78% High Moderate (chromatography)
Post-Bromination 62% Moderate High (recrystallization)
Reductive Amination 76%* High Low (filtration)
Alkylation 68% Low High (chromatography)

*Overall yield for two-step process.

Optimization Strategies

  • Solvent Choice : DCM or THF improves solubility of intermediates ().
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation kinetics ().
  • Purification : Gradient elution (hexane → ethyl acetate) enhances chromatographic resolution.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The sulfonamide group can be reduced to form sulfinamides or thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide, sodium periodate, or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of imines or amides.

    Reduction: Formation of sulfinamides or thiols.

Scientific Research Applications

N-(2-Aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial or anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial growth, thereby inhibiting bacterial enzymes and exerting antibacterial effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues of Sulfonamide Derivatives

Sulfonamides are a well-studied class of compounds with diverse biological activities. Below is a comparative analysis of N-(2-Aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide (Compound A) and its structural analogs:

Compound Substituents Molecular Formula Key Features Reference
Compound A 2-Bromo-5-methylphenyl, 2-aminoethyl C₉H₁₄BrClN₂O₂S Bromine enhances electrophilicity; methyl group improves lipophilicity.
N-(2-Aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide 2-Fluoro-5-methylphenyl, 2-aminoethyl C₉H₁₄ClFN₂O₂S Fluorine substitution increases electronegativity and metabolic stability.
N-(5-Bromo-2-chlorophenyl)ethanesulfonamide 5-Bromo-2-chlorophenyl, ethanesulfonamide C₈H₉BrClNO₂S Ethanesulfonamide chain alters steric bulk; dual halogens enhance reactivity.
5-Bromo-2-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide 5-Bromo-2-ethoxyphenyl, pyrimidinyl-ethyl C₁₆H₁₉BrN₄O₄S Ethoxy and pyrimidinyl groups introduce hydrogen-bonding and π-π interactions.
Key Observations:

Halogen Substitution: Compound A’s 2-bromo substitution contrasts with 2-fluoro in , which reduces steric hindrance and increases polarity. Bromine’s larger atomic radius may enhance binding to hydrophobic pockets in biological targets .

Sulfonamide Side Chain: The 2-aminoethyl group in Compound A provides a primary amine for salt formation (e.g., hydrochloride) and further conjugation . Ethanesulfonamide in lacks an amine, reducing solubility but increasing stability against enzymatic degradation.

Aromatic Modifications :

  • Ethoxy and pyrimidinyl groups in expand π-π stacking and hydrogen-bonding capabilities, which are critical for enzyme inhibition .

Biological Activity

N-(2-Aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide is a sulfonamide compound notable for its potential biological activities, particularly in antibacterial and anticancer applications. Its structure, characterized by a sulfonamide group attached to a bromomethyl-substituted benzene ring, enhances its reactivity and biological interactions.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C10_{10}H12_{12}BrN1_{1}O2_{2}S
  • Molecular Weight : Approximately 293.18 g/mol
  • Functional Groups : Sulfonamide, amine, bromo, and methyl substituents

The sulfonamide group is crucial as it mimics para-aminobenzoic acid (PABA), a vital component in bacterial folate synthesis, which is essential for growth and replication.

The biological activity of this compound primarily involves:

  • Antibacterial Activity : The compound inhibits bacterial enzymes involved in folate metabolism, leading to reduced bacterial growth. This mechanism is similar to that of traditional sulfa drugs.
  • Anticancer Potential : Preliminary studies suggest that it may interfere with specific biological targets within cancer cells, although detailed mechanisms require further investigation.

Antibacterial Activity

A study evaluating the antibacterial efficacy of various sulfonamides found that this compound demonstrated significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective antibacterial properties comparable to established sulfa drugs.

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
E. coli0.51.0
S. aureus0.390.78
K. pneumoniae0.781.56

These results suggest that the compound could serve as a promising candidate for developing new antibacterial agents, particularly against resistant strains.

Anticancer Activity

In vitro studies have indicated that this compound may exhibit cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MDA-MB-468 (breast cancer)
  • IC50_{50} Values : Preliminary IC50_{50} values were reported in the range of 10–20 µM, indicating moderate cytotoxicity.

Further research is necessary to elucidate the precise mechanisms by which this compound affects cancer cell viability and proliferation.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other sulfonamides. Below is a comparison highlighting unique aspects:

Compound Name Structural Features Unique Aspects
SulfanilamideContains a sulfonamide groupFirst discovered sulfa drug; widely used as an antibacterial agent
2-Bromo-5-methylbenzenesulfonic acidSimilar bromo and methyl substitutionsPrimarily used in industrial applications; lacks aminoethyl side chain
N-(4-Aminobenzyl)-2-bromo-5-methylbenzene-1-sulfonamideDifferent amino substituentPotentially exhibits different biological activities due to variations

This compound stands out due to its specific aminoethyl side chain, enhancing its reactivity and biological activity compared to these similar compounds.

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